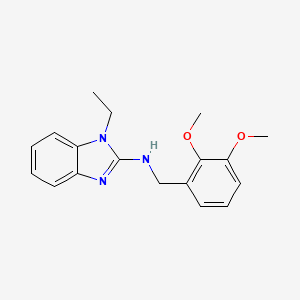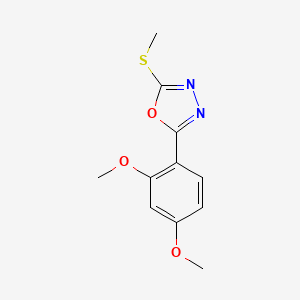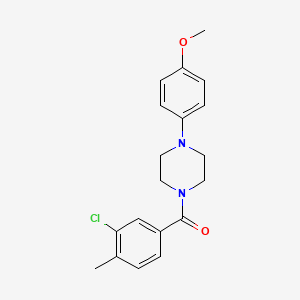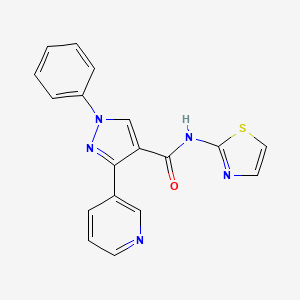![molecular formula C21H22N2O2 B5756324 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide, also known as DPI, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DPI belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide is primarily attributed to its ability to inhibit COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
生化和生理效应
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models of inflammation. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has also been found to exhibit analgesic properties by reducing the sensitivity of nociceptors, which are responsible for detecting pain. Additionally, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
实验室实验的优点和局限性
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide is also relatively non-toxic and has been found to exhibit low cytotoxicity in vitro. However, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide. One area of research is to further investigate its potential therapeutic applications, including its potential as an anti-inflammatory, analgesic, and anticancer agent. Additionally, further studies are needed to elucidate the mechanisms of action of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide and its effects on various signaling pathways. Another area of research is to optimize the synthesis of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide to achieve higher yields and purity. Finally, future research should focus on the development of novel 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide derivatives with improved pharmacological properties.
合成方法
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide can be synthesized through a multi-step process that involves the reaction of indole-3-carboxaldehyde with 2,2-dimethylpropanoic acid in the presence of a base to form 3-(2,2-dimethylpropanoyl)-1H-indole. This intermediate is then reacted with N-phenylacetamide in the presence of a dehydrating agent to yield 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide. The synthesis of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been optimized to achieve high yields and purity.
科学研究应用
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. Additionally, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
属性
IUPAC Name |
2-[3-(2,2-dimethylpropanoyl)indol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)20(25)17-13-23(18-12-8-7-11-16(17)18)14-19(24)22-15-9-5-4-6-10-15/h4-13H,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGWDWRCQLSCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5756253.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)

![3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)


![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)





